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Get Quote

Property Value / Description

Context & Source

Bioactivity Metabolite of (R)-warfarin; Inhibitor of
CYP2C9 and VKOR [1].

Molecular Formula Ci9H160s [1] [3]

Molecular Weight 324.332 g/mol [1] [3]

CYP2C9 Inhibition 1.6 pM [1]
(ICs0)

VKOR Inhibition 80 ng/mL [1]

Solubility Slightly soluble in Methanol and
DMSO [1].

Predicted Water 0.207 mg/mL [3]

Contributes to overall anticoagulant
effect [2].

In recombinant enzyme assays; more
potent than S-warfarin [4].

Contributes to anticoagulant activity [2].

Predicted.

ALOGPS prediction.

Solubility
Predicted logP 1.95 [3] Measures lipophilicity (Chemaxon
prediction).
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Property Value /| Description Context & Source
pKa (Strongest 5.48 [3] Chemaxon prediction.
Acidic)

A key study investigated the thermodynamics of its chiral separation, providing some directly measured

thermodynamic parameters [5].

Parameter Value |/ Description

Experimental Method Cyclodextrin-assisted Capillary Electrophoresis

Complexation Exothermic

Process

Enthalpy (AH) Negative (Favourable)

Key Finding Higher affinity for cyclodextrin and stronger stereoselective effect compared to
warfarin.

Metabolic Pathways and Experimental Workflows

10-hydroxywarfarin is a secondary metabolite with a unique elimination pathway. The following diagram

maps its role in the broader metabolic network of warfarin.
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Diagram: Metabolic fate of 10-hydroxywarfarin, showing its formation from (R)-Warfarin via CYP3A4, its
potent inhibition of CYP2C9, and its novel reductive elimination pathway [2] [4] [1].
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Detailed Experimental Protocol: Steady-State Reduction in
Human Liver Cytosol

This methodology is used to characterize the novel reductive elimination pathway of 10-hydroxywarfarin

[2].

e Objective: To determine the kinetics of 10-hydroxywarfarin reduction to its alcohol metabolites.
e Materials:

Chemical Standards: 10-hydroxywarfarin (mixed isomers), NADPH.

Biological System: Pooled human liver cytosol (HLC).

[¢]

[e]

o

Buffers: 50 mM potassium phosphate buffer, pH 7.4.
Equipment: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).

(e]

e Procedure:
o Reaction Setup: Incubate 10-hydroxywarfarin at varying concentrations with a fixed
concentration of HLC in potassium phosphate buffer.
o Initiation: Start the reaction by adding an NADPH-regenerating system to provide electrons for
the reductases.
o Incubation: Maintain the reaction at 37°C under steady-state conditions (determined via prior
time-course and protein linearity experiments).
o Termination: Quench the reaction at a predetermined time (e.g., 45 min) by adding an equal
volume of cold ethanol containing an internal standard.
o Analysis: Centrifuge the quenched mixture and analyze the supernatant using LC-MS/MS to
resolve and quantify the formation of 10-hydroxywarfarin alcohol metabolites.
¢ Enzyme ldentification: Use chemical inhibitors or recombinant enzymes (CBR1, AKR1C3) to
confirm the specific reductases responsible for the activity [2] [6].

Key Research Gaps and Future Directions

¢ Thermodynamic Parameters: A full thermodynamic profile (e.g., AG, AH, AS of binding to targets
like CYP2C9) is not available in the searched literature.

e Enantiomer-Specific Data: While 10-hydroxywarfarin exists as multiple isomers, quantitative data
on the biological activity and properties of each pure enantiomer is limited.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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